molecular formula C19H12N2O2 B403986 2-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B403986
M. Wt: 300.3g/mol
InChI Key: QLHAIBASGFZOFS-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a naphthalene ring attached to an isoindole structure through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation reaction between naphthaldehyde and isoindole-1,3-dione. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalene derivatives .

Scientific Research Applications

2-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-ylmethylene)malononitrile
  • 2-(Naphthalen-2-ylmethylene)propanedinitrile

Uniqueness

2-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H12N2O2

Molecular Weight

300.3g/mol

IUPAC Name

2-[(E)-naphthalen-2-ylmethylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C19H12N2O2/c22-18-16-7-3-4-8-17(16)19(23)21(18)20-12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12H/b20-12+

InChI Key

QLHAIBASGFZOFS-UDWIEESQSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C=NN3C(=O)C4=CC=CC=C4C3=O

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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